Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate

Catalog No.
S12388122
CAS No.
M.F
C45H89NO5
M. Wt
724.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undec...

Product Name

Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate

IUPAC Name

heptadecan-9-yl 8-[2-hydroxyethyl-(7-oxo-7-undecoxyheptyl)amino]octanoate

Molecular Formula

C45H89NO5

Molecular Weight

724.2 g/mol

InChI

InChI=1S/C45H89NO5/c1-4-7-10-13-16-17-18-26-33-42-50-44(48)36-29-23-25-32-39-46(40-41-47)38-31-24-19-22-30-37-45(49)51-43(34-27-20-14-11-8-5-2)35-28-21-15-12-9-6-3/h43,47H,4-42H2,1-3H3

InChI Key

MXTUALQMHNDWBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate is a complex organic compound characterized by its long hydrocarbon chains and functional groups. Its molecular formula is C44H87NO5C_{44}H_{87}NO_5, with a molecular weight of approximately 710.18 g/mol. This compound features a heptadecan-9-yl group, an octanoate moiety, and incorporates both hydroxyl and amine functionalities, making it a versatile molecule in chemical synthesis and biological applications .

Typical for amines and esters. Key reactions may include:

  • Esterification: The reaction of the hydroxyl group with carboxylic acids to form esters.
  • Amine Reactions: The amine group can participate in nucleophilic substitutions or acylation reactions.
  • Hydrolysis: In the presence of water, the ester bonds may hydrolyze, reverting to the original alcohol and acid components.

These reactions are crucial for modifying the compound for specific applications in pharmaceuticals or materials science.

The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate typically involves multi-step organic synthesis techniques:

  • Starting Materials: The synthesis begins with heptadecanol and octanoic acid as primary reactants.
  • Formation of Ester: An esterification reaction is performed to form the initial ester linkage.
  • Amine Introduction: A secondary amine is introduced through nucleophilic substitution to form the final product.
  • Purification: The crude product is purified using chromatography techniques to isolate the desired compound.

These methods require careful control of reaction conditions to ensure high yields and purity .

This compound has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammation or microbial infections.
  • Cosmetics: Its emollient properties make it suitable for use in skin care formulations.
  • Surfactants: The amphiphilic nature of the molecule allows it to function effectively as a surfactant in various formulations.

Interaction studies of Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate focus on its behavior in biological systems, particularly how it interacts with cell membranes and proteins. Preliminary findings suggest that similar compounds can modulate membrane fluidity and influence protein activity, which may be relevant for drug delivery systems or therapeutic agents targeting specific cellular pathways .

Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate can be compared with several structurally related compounds:

Compound NameMolecular FormulaUnique Features
HexadecanolC16H34OC_{16}H_{34}OShorter carbon chain; primarily used as an emollient.
Octadecanoic AcidC18H36O2C_{18}H_{36}O_2Saturated fatty acid; commonly used in food and cosmetics.
Decanoyl ChlorideC10H19ClOC_{10}H_{19}ClOReactive acyl chloride; used in acylation reactions.

The uniqueness of Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate lies in its combination of long-chain fatty acids with hydroxyl and amine functionalities, providing enhanced versatility for both biological activity and industrial applications .

XLogP3

16

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

723.67407494 g/mol

Monoisotopic Mass

723.67407494 g/mol

Heavy Atom Count

51

Dates

Modify: 2024-08-09

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